N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide
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Overview
Description
N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This particular compound features a furan ring substituted with a cyclopentanecarboxamide group and an N-butyl chain. Furan derivatives are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with cyclopentanecarboxylic acid chloride in the presence of a base, followed by the addition of N-butylamine. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as copper(II) triflate (Cu(OTf)2) may be used to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles such as halogens for substitution reactions. These reactions typically occur under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include furan-3-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify specific biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide include:
Furan-3-carboxamide derivatives: These compounds share the furan ring structure and exhibit similar biological properties.
Cyclopentanecarboxamide derivatives: These compounds feature the cyclopentanecarboxamide group and have comparable chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of the furan ring, cyclopentanecarboxamide group, and N-butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
CAS No. |
62187-68-2 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-butyl-N-(furan-3-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-9-15(13-8-10-17-11-13)14(16)12-6-4-5-7-12/h8,10-12H,2-7,9H2,1H3 |
InChI Key |
CYJJHZOVGCUPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=COC=C1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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